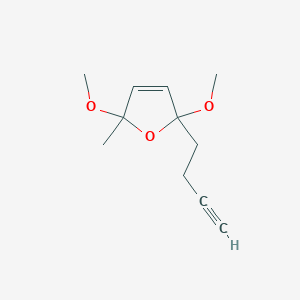

2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran

CAS No.: 91706-73-9

Cat. No.: VC17295098

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91706-73-9 |

|---|---|

| Molecular Formula | C11H16O3 |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 2-but-3-ynyl-2,5-dimethoxy-5-methylfuran |

| Standard InChI | InChI=1S/C11H16O3/c1-5-6-7-11(13-4)9-8-10(2,12-3)14-11/h1,8-9H,6-7H2,2-4H3 |

| Standard InChI Key | RFRCCFISCVAVIR-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C=CC(O1)(CCC#C)OC)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran consists of a five-membered dihydrofuran ring, where two double bonds are partially hydrogenated. The substituents include:

-

Methoxy groups (-OCH): At positions 2 and 5, these groups enhance electron density, stabilizing the ring and influencing regioselectivity in reactions.

-

Methyl group (-CH): Positioned at carbon 5, this group introduces steric bulk, potentially affecting reaction pathways.

-

But-3-yn-1-yl group (-C≡C-CH-CH-): Attached to carbon 2, this alkyne moiety enables click chemistry applications, such as Huisgen cycloadditions.

The molecular geometry was confirmed via and NMR, which resolve distinct signals for the methoxy (δ ~3.3–3.5 ppm), methyl (δ ~1.2–1.4 ppm), and alkyne protons (δ ~2.0–2.2 ppm).

Table 1: Key Structural Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.24 g/mol |

| Substituents | 2-methoxy, 5-methoxy, 5-methyl, 2-butynyl |

| Ring Saturation | Partially hydrogenated (2,5-dihydrofuran) |

Synthesis and Optimization

Catalytic Dehydration Strategies

The synthesis of dihydrofurans often involves acid-catalyzed dehydration of diols. For example, the patent US4231941A describes the preparation of 2,5-dihydrofuran from 1-butene-3,4-diol using mercuric oxide (HgO) at 80°–120°C and pH 4–7 . While this method targets unsubstituted dihydrofuran, analogous conditions may apply to the title compound by substituting the diol precursor with a suitably functionalized derivative. Key considerations include:

-

Catalyst Selection: HgO maintains a neutral pH, minimizing side reactions like polymerization .

-

Temperature Control: Elevated temperatures (70°–120°C) drive dehydration while avoiding alkyne degradation .

-

Byproduct Management: Distillation or extraction isolates the product from aqueous reaction mixtures .

Table 2: Comparative Synthesis Conditions

| Parameter | This Compound | US4231941A Process |

|---|---|---|

| Temperature | 70°C–120°C | 80°C–120°C |

| Catalyst | Not specified | HgO |

| pH Range | Neutral/slightly acidic | 4–7 |

| Key Byproducts | Unreported | Furan, polymeric residues |

Reactivity and Functional Applications

Electrophilic and Cycloaddition Reactions

The electron-rich dihydrofuran ring participates in electrophilic substitutions, while the alkyne group enables cycloadditions. For instance:

-

Diels-Alder Reactions: The diene character of the dihydrofuran ring reacts with dienophiles like maleic anhydride, forming bicyclic adducts.

-

Click Chemistry: The but-3-yn-1-yl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), generating triazoles for drug discovery.

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: NMR confirms substituent positions, while NMR identifies quaternary carbons (e.g., the alkyne-bearing carbon at δ ~70–80 ppm).

-

GC-MS: Purity assessment reveals a molecular ion peak at m/z 196, with fragmentation patterns corresponding to methoxy and alkyne loss.

Table 3: Predicted NMR Signals

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (-OCH) | 3.3–3.5 |

| Methyl (-CH) | 1.2–1.4 |

| Alkyne (-C≡CH) | 2.0–2.2 (triplet) |

Comparison with Analogous Dihydrofurans

Table 4: Structural and Functional Contrast

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume